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Abstract: These application notes provide a comprehensive overview of the use of isotopically
pure Silicon-28 (28Si) in high-performance photonics. Natural silicon contains isotopes such as
Silicon-29 (2°Si), which possesses a nuclear spin, and Silicon-30 (3°Si).[1] The presence of 2°Si
introduces magnetic noise and phonon scattering, which can be detrimental to the performance
of sensitive photonic and quantum devices.[1][2][3][4] By enriching silicon to contain over
99.99% 28Si, these limitations can be overcome, leading to significant improvements in thermal,
optical, and quantum coherence properties.[1][5] This document details the advantages of 28Si,
presents key performance data, and provides detailed protocols for its application in fabricating
advanced photonic components.

Introduction to Silicon-28 in Photonics

Silicon photonics has become a leading platform for integrating complex optical functionalities
on a chip, leveraging mature CMOS manufacturing processes to create compact, cost-
effective, and high-performance devices.[6][7][8] However, the intrinsic properties of natural
silicon present limitations for next-generation applications, particularly in quantum computing
and high-power systems.

Isotopically enriched Silicon-28, which is free from the nuclear spin of the 2°Si isotope, offers a
solution to these challenges.[3][4] The primary advantages of using a monoisotopic 28Si
substrate include:

» Enhanced Thermal Conductivity: The absence of isotopic disorder reduces phonon
scattering, leading to significantly higher thermal conductivity.[1][9][10][11] This is critical for
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managing heat in densely integrated photonic circuits and high-power devices.[12]

» Improved Optical Properties: 22Si exhibits reduced free-carrier absorption compared to
natural silicon.[1] For quantum applications, the elimination of isotopic broadening results in
exceptionally narrow optical linewidths for defect centers, which are promising single-photon
emitters.[13]

» Superior Quantum Coherence: The elimination of the "noisy" 2°Si isotope's magnetic moment
dramatically reduces decoherence for spin-based qubits, extending their lifetimes by orders
of magnitude.[1][13] This makes 28Si the material of choice for integrated quantum photonics.
[12]

Key Properties and Performance Data

The transition from natural silicon to isotopically pure 28Si yields substantial performance
improvements. The following tables summarize key quantitative data for researchers and
engineers.

Table 1: Thermal and Optical Properties of Silicon-28 vs.
Natural Silicon

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://aspisotopes.com/semiconductors/
https://briandcolwell.com/ultra-pure-silicon-for-quantum-computing-the-complete-guide/
https://www.researchgate.net/publication/328755410_Highly_enriched_Si_28_reveals_remarkable_optical_linewidths_and_fine_structure_for_well-known_damage_centers
https://briandcolwell.com/ultra-pure-silicon-for-quantum-computing-the-complete-guide/
https://www.researchgate.net/publication/328755410_Highly_enriched_Si_28_reveals_remarkable_optical_linewidths_and_fine_structure_for_well-known_damage_centers
https://aspisotopes.com/semiconductors/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property

Natural Silicon
(nat-Si)

Isotopically
Enriched Silicon-28
(ZSSi)

Improvement

Thermal Conductivity

(Room Temp.)

~130 - 150 W/m-K[1]
[14]

~150 W/m-K (up to

10% highen)[1][14] 10-150%[1{31E4]

Thermal Conductivity
(Cryogenic, ~24K)

~45 W/m-K

~450 W/m-K[10][11] ~10x

Thermal Conductivity

(Nanowires)

Diameter-dependent

Up to 150% higher

] Up to 150%
than nat-Si NWs[15]

Primary Isotopic

~92.2% 28Si, ~4.7%

>99.99% 28Si[1][5] N/A

Composition 295, ~3.1% 3°Si[1]
_ _ , _ Elimination of nuclear
Nuclear Spin Contains spin-1/2 2°Sj ) ) )
) ) Spin-0 environment spin decoherence[3]
Environment nuclei
[13]
Optical Free-Carrier )
] Baseline Reduced by ~30%][1] ~30%
Absorption
) ] ] Over 2 orders of
Optical Linewidths Inhomogeneously )
magnitude >100x
(Defect Centers) broadened
narrower[13]

Table 2: Performance of Silicon Photonic Devices

Note: Some data pertains to high-performance devices made with natural silicon, which
represent a baseline for improvements expected with Silicon-28.
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Achieved Value

Device Performance Metric . Reference
(Material)
] ) 0.9 dB/cm (nat-Si,
Waveguides Propagation Loss [16]
Etchless)
Propagation Loss <2.5 dB/cm (nat-Si) [17]

) 1.59 dB/cm (nat-Si,
Propagation Loss o [18]
Nanoimprint Litho)

) ) Intrinsic Quality (Q) ~2,000,000 (nat-Si,
Micro-ring Resonators [19]
Factor LOCOS)
Intrinsic Quality (Q) 760,000 (nat-Si, (16]
Factor Racetrack)

28 Gbit/s (nat-Si Ring

Modulators Speed [17]
Modulator)
] 50 GHz (Germanium-
Photodetectors Bandwidth - [17]
on-Silicon)

Diagrams and Workflows
Logical Relationship: Advantages of Silicon-28
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Natural Silicon Isotopically Pure Silicon-28
(92.2% 28Si, 4.7% 2°Si, 3.1% 3°Si) (>99.99% 2°Si)
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Caption: Advantages of Silicon-28 over natural silicon for photonics.

Experimental Workflow: From Raw Material to Photonic
Device
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Caption: Overall workflow for creating Silicon-28 photonic devices.
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Fabrication Protocol: Silicon-28 Waveguide

Start: 28Si-on-Insulator (23SOIl) Wafer

1. Spin-Coat E-Beam Resist
(e.g., ZEP520A)

2. E-Beam Lithography
(Pattern Definition)

3. Development
(Remove Exposed Resist)

4. Reactive lon Etching (RIE)
(Transfer Pattern to 28Si)

5. Resist Strip
(e.g., Oz Plasma Ashing)

6. PECVD Cladding
(Deposit SiO2 Upper Cladding)

Finish: 28Si Waveguide
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Caption: A typical fabrication flow for a Silicon-28 photonic waveguide.

Experimental Protocols

The following protocols provide detailed methodologies for key processes in the development
of Silicon-28 photonic devices.

Protocol 1: Isotopic Enrichment of Silicon

This protocol describes the industrial process for producing isotopically enriched Silicon-28.
Obijective: To separate 28Si from natural silicon isotopes to achieve >99.99% purity.
Methodology: Gas Centrifugation of Silicon Tetrafluoride (SiFa).[1]

e Fluorination:

o React metallurgical-grade natural silicon with fluorine gas at elevated temperatures to
produce silicon tetrafluoride (SiF4) gas.[1]

o Purify the resulting SiF4 gas to remove metallic and other contaminants.
o Gas Centrifugation:

o Introduce the purified SiFs gas into a cascade of high-speed gas centrifuges, operating at
speeds of 50,000-100,000 RPM.[1]

o The heavier molecules (containing 3°Si and 2°Si) are forced towards the outer walls of the
centrifuge, while the lighter 28SiF4 concentrates near the center.

o Progressively feed the enriched fraction from one centrifuge to the next in the cascade to
incrementally increase the concentration of 28Si. This process requires thousands of
separative work units (SWU) per kilogram of product.[1]

e Conversion to Elemental Silicon:

o Collect the highly enriched 28SiFa gas.
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o Use a chemical reduction or Chemical Vapor Deposition (CVD) process to convert the
28SjF4 back into solid, high-purity elemental silicon.[1] For instance, react 26SiF4 with a
reducing agent at high temperatures.

o The resulting polysilicon can then be used to grow single-crystal ingots via the Czochralski
or Float-Zone method, from which wafers are sliced.

Note: An alternative process uses silane (SiHa) gas, which can be advantageous as it may be
used more directly by semiconductor fabrication facilities.[3][4]

Protocol 2: Fabrication of a Silicon-28 Strip Waveguide

Objective: To fabricate a low-loss single-mode optical waveguide on a Silicon-28-on-Insulator
(28S0lI) wafer.

Materials & Equipment:

2850l wafer (e.g., 220 nm device layer, 2 um buried oxide).
e E-beam resist (e.g., ZEP520A or PMMA).

o Developer solution.

e Electron Beam Lithography (EBL) system.

e Reactive lon Etching (RIE) or Inductively Coupled Plasma (ICP) Etcher with fluorine-based
chemistry (e.g., SFe, CaFs).

e Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.
» Resist stripping tools (solvent bath, plasma asher).
Methodology:

o Wafer Preparation:

o Clean the 28S0I wafer using a standard RCA clean or Piranha etch followed by an HF dip
to ensure a pristine, hydrogen-terminated surface.
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Resist Coating:

o Spin-coat the wafer with an e-beam resist to a thickness of ~300-500 nm.
o Perform a post-application bake on a hotplate to drive off solvents.
Pattern Definition (EBL):

o Load the wafer into the EBL system.

o Expose the resist with the desired waveguide pattern (e.g., 500 nm width for a single-
mode waveguide at 1550 nm). Use proximity effect correction for dense circuits.

Development:

o Immerse the wafer in the appropriate developer solution to remove the exposed resist,
revealing the waveguide pattern.

o Rinse with a stopper solution (e.g., IPA) and blow-dry with Nz.
Pattern Transfer (Etching):
o Load the patterned wafer into the RIE/ICP etcher.

o Use an anisotropic fluorine-based etch recipe to transfer the pattern through the 220 nm
28Sj device layer, stopping on the buried oxide layer. A typical process uses a combination
of gases to control sidewall angle and smoothness.[20]

o Modern ICP etching can achieve <2 nm RMS sidewall roughness.[20]
Resist Removal:

o Strip the remaining resist mask using a solvent bath (e.g., NMP) followed by an oxygen
plasma ash to remove any residual organic contamination.

Cladding Deposition:
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o Deposit a thick (~2 um) upper cladding layer of silicon dioxide (SiO2) using PECVD to
encapsulate the waveguide and provide optical confinement.[20]

o Annealing the wafer post-deposition can improve the quality and reduce hydrogen-related
absorption losses in the oxide.

Protocol 3: Characterization of Waveguide Propagation
Loss

Objective: To measure the propagation loss (in dB/cm) of the fabricated 22Si waveguides.
Methodology: Cut-back Method.
e Device Design:

o During the design phase (Protocol 2, Step 3), create a set of waveguides with identical
input/output couplers but varying lengths (e.g., 1 cm, 2 cm, 3 cm, 4 cm).

e Measurement Setup:
o Use a tunable laser source (C-band) coupled to a single-mode fiber.

o Use a high-precision fiber alignment stage to couple light into the input of the waveguide
chip (e.g., via grating couplers or lensed fibers targeting edge couplers).

o Collect the output light with another fiber connected to an optical power meter.
o Data Acquisition:

o For each waveguide of different length, optimize the input/output fiber alignment to
maximize the transmitted power.

o Record the total insertion loss (in dB) for each waveguide across a range of wavelengths.
The total loss is given by: L_total = 2 * L_coupling + a * length where L_coupling is the
loss per coupler and a is the propagation loss in dB/cm.

e Analysis:
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o Plot the total insertion loss (in dB) on the y-axis against the waveguide length (in cm) on
the x-axis.

o Perform a linear fit to the data points.

o The slope of the resulting line is the propagation loss (a) in dB/cm. The y-intercept
represents the combined coupling loss of the input and output ports (2 * L_coupling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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